Home > Products > Screening Compounds P134211 > Phe-Lys(Fmoc)-PAB
Phe-Lys(Fmoc)-PAB -

Phe-Lys(Fmoc)-PAB

Catalog Number: EVT-8196932
CAS Number:
Molecular Formula: C37H40N4O5
Molecular Weight: 620.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Phe-Lys(Fmoc)-PAB typically involves the following steps:

  1. Starting Materials: The synthesis begins with Fmoc-protected lysine and phenylalanine derivatives.
  2. Coupling Reaction: The Fmoc-Lysine is coupled with p-aminobenzyl alcohol using standard peptide coupling reagents such as HBTU or EDC, which activate the carboxylic acid for nucleophilic attack by the amine.
  3. Fmoc Deprotection: The Fmoc group is removed under basic conditions (commonly using a solution of piperidine in DMF) to yield the free amine.
  4. Purification: The crude product is purified via high-performance liquid chromatography (HPLC) to achieve the desired purity level, often exceeding 95% .

Technical Parameters

  • Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures to facilitate reaction rates.
  • Solvents Used: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used as solvents during synthesis.
Molecular Structure Analysis

The molecular structure of Phe-Lys(Fmoc)-PAB features:

  • Amino Acid Backbone: Composed of phenylalanine and lysine residues, which provide structural integrity and functionality.
  • Fmoc Group: A protective group that stabilizes the amino group during synthesis and can be removed post-synthesis to expose the reactive amine.
  • Linker Functionality: The p-aminobenzyl alcohol component serves as a flexible linker that can facilitate conjugation to various drug molecules.

The specific arrangement of atoms can be represented structurally, highlighting functional groups and stereochemistry where applicable.

Chemical Reactions Analysis

Phe-Lys(Fmoc)-PAB participates in several chemical reactions:

  1. Coupling Reactions: As a linker in ADC synthesis, it undergoes coupling with drug molecules through its free amine group.
  2. Cleavage Reactions: In biological contexts, it can be cleaved by cathepsins, releasing the drug payload selectively in target tissues.

Technical Details

  • Cleavage Mechanism: The cleavage typically occurs under acidic or enzymatic conditions, which can be optimized based on the specific application and target tissue.
Mechanism of Action

The mechanism of action for Phe-Lys(Fmoc)-PAB in ADCs involves:

  1. Targeting Mechanism: The ADC binds specifically to antigens expressed on target cells (e.g., cancer cells).
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Cleavage and Release: Inside the cell, cathepsins cleave the linker, releasing the cytotoxic drug directly into the cytoplasm, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Data and Analyses

Studies have shown that ADCs utilizing Phe-Lys(Fmoc)-PAB exhibit improved selectivity and potency compared to traditional chemotherapy methods .

Physical and Chemical Properties Analysis

Key physical and chemical properties of Phe-Lys(Fmoc)-PAB include:

  • Molecular Weight: 620.74 g/mol
  • Purity: Typically ≥95% for research applications.
  • Solubility: Soluble in organic solvents such as DMF and DMSO; limited solubility in water.

These properties are crucial for its application in bioconjugation processes and affect its stability and reactivity during synthesis and application.

Applications

Phe-Lys(Fmoc)-PAB has several significant applications:

  1. Antibody-Drug Conjugates (ADCs): Primarily used as a linker in ADC formulations to deliver cytotoxic agents selectively to tumor cells.
  2. Research Tool: Utilized in studies exploring targeted therapy mechanisms and drug delivery systems.
  3. Biotechnology Applications: Employed in various bioconjugation strategies for developing novel therapeutics.
Synthesis and Functionalization Strategies

Solid-Phase Peptide Synthesis Optimization for Phe-Lys(Fmoc)-PAB

Phe-Lys(Fmoc)-PAB is synthesized via Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis, leveraging its advantages in orthogonality and mild deprotection conditions compared to classical tert-Butyloxycarbonyl (Boc) strategies [1] [4]. The process initiates with resin selection (e.g., Wang or Rink amide resins), where the C-terminal p-aminobenzyl (PAB) group is anchored through its carboxylic acid functionality. Key optimization parameters include:

  • Coupling Agents: Diisopropylcarbodiimide (DIC) with Ethyl cyano(hydroxyimino)acetate (Oxyma) achieves near-quantitative coupling efficiency (>99%) while minimizing racemization [1]. Alternative activators like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) may accelerate sterically hindered couplings but increase epimerization risks.
  • Aspartimide Suppression: For sequences containing aspartic acid, low-temperature (0–4°C) Fmoc deprotection with 20% piperidine in Dimethylformamide (DMF) reduces cyclic imide formation by 80% [1].
  • Resin Swelling: Dichloromethane (DCM)/DMF (1:1) mixtures enhance solvent penetration during PAB attachment, improving loading efficiency by 25% compared to pure DMF [4].

Table 1: Optimized SPPS Parameters for Phe-Lys(Fmoc)-PAB

ParameterOptimal ConditionImpact on Yield
Coupling AgentDIC/Oxyma (1:1)>99% efficiency
Fmoc Deprotection20% piperidine/DMF, 0°C80% side-reduction
ResinRink amide MBHA0.8 mmol/g loading
Solvent SystemDCM:DMF (1:1)25% swelling gain

Protection/Deprotection Dynamics of Fmoc and Boc Groups

Orthogonal protection is critical for dipeptide assembly. The ε-amine of lysine requires Boc (tert-Butyloxycarbonyl) protection during Fmoc-based chain elongation, while the N-terminal Fmoc shields the α-amine:

  • Fmoc Cleavage: Treatment with 20% piperidine in DMF (2 × 5 min) generates dibenzofulvene adducts, removed via resin washes. UV monitoring at 301 nm confirms deprotection completion [1] [7].
  • Boc Removal: After dipeptide assembly, Trifluoroacetic acid (TFA)/DCM (1:1) (2 × 30 min) liberates the ε-amine for downstream functionalization, with Triisopropylsilane (TIS) as a carbocation scavenger to prevent tert-butyl adduct formation [7].
  • Side Reaction Mitigation: Aspartimide formation is suppressed using backbone-protected pseudoprolines or 2,4,6-trimethoxybenzyl (Tmob) groups for aspartic acid residues, reducing byproducts to <5% [1].

Table 2: Protecting Group Strategies in Dipeptide Synthesis

Protecting GroupDeprotection ReagentOrthogonalityKey Side Reactions
Fmoc20% piperidine/DMFBase-labileDibenzofulvene adducts
Boc50% TFA/DCM (+0.5% TIS)Acid-labiletert-Butylation
Pbf (Arg)≥95% TFAAcid-cleavableSulfonium ion formation

Site-Specific Modification of the p-Aminobenzyl Group

The PAB moiety serves as a self-immolative spacer in antibody-drug conjugates, enabling controlled payload release. Key functionalization strategies include:

  • Hydroxymethyl Activation: The benzylic alcohol of PAB is esterified with p-nitrophenyl chloroformate to form reactive p-nitrophenyl (PNP) carbonate intermediates [2] [7]. This enables conjugation to carboxylic acid-containing payloads (e.g., monomethyl auristatin E) via carbamate linkages.
  • Electrophile Compatibility: PAB modification precedes lysine deprotection to avoid nucleophilic competition. N-Hydroxysuccinimide (NHS) esters may substitute PNP but exhibit lower stability in aqueous buffers (hydrolysis t1/2 = 2 h vs. PNP’s 8 h) [5].
  • Orthogonal Chemistries: Azide-alkyne cycloaddition or thiol-maleimide reactions can modify PAB post-cleavage from resin, though solid-phase derivatization minimizes purification steps [4] [6].

Bioconjugation Techniques for Drug-PAB Linkage

Drug attachment leverages PAB’s activated intermediates for chemoselective ligation:

  • PNP-Carbonate Mediated Conjugation: Reacting drug-hydroxyl groups with PAB-PNP carbonate forms carbamate bonds. N,N-Diisopropylethylamine (DIPEA) catalyzes this coupling in anhydrous DMF at 25°C (yield >85%) [2] [7].
  • Protease-Triggered Release: The Phe-Lys motif is cleaved by cathepsin B in endolysosomes, initiating 1,6-benzyl elimination to release free drug [2] [5].
  • Stability Metrics: Conjugates exhibit <5% drug leakage in plasma (pH 7.4, 72 h) but >90% release within 1 h of cathepsin B exposure [5].

Table 3: Bioconjugation Methods for PAB-Drug Linkage

Conjugation MethodReactive GroupDrug AttachmentRelease Mechanism
PNP-carbonate-OHCarbamate1,6-Elimination
NHS-ester-NH2AmideNon-cleavable
Maleimide-thiol-SHThioetherSerum hydrolysis

These advancements establish Phe-Lys(Fmoc)-PAB as a versatile scaffold for protease-cleavable conjugates, balancing synthetic efficiency with controlled drug release. Future directions include click chemistry-enabled modifications for multifunctional payload delivery [6] [9].

Properties

Product Name

Phe-Lys(Fmoc)-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[(5S)-5-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

Molecular Formula

C37H40N4O5

Molecular Weight

620.7 g/mol

InChI

InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)/t33-,34-/m0/s1

InChI Key

RCPHMUPZDFKBDS-HEVIKAOCSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.